molecular formula C20H28N2O2 B5340333 1-(1-adamantyl)-4-(2-methyl-3-furoyl)piperazine

1-(1-adamantyl)-4-(2-methyl-3-furoyl)piperazine

Cat. No. B5340333
M. Wt: 328.4 g/mol
InChI Key: LERXYDDOPUDLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-4-(2-methyl-3-furoyl)piperazine, also known as A-366, is a synthetic compound that has gained interest in the scientific community due to its potential applications in biomedical research. A-366 is a small molecule that has been shown to have promising effects on various biological pathways.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-4-(2-methyl-3-furoyl)piperazine is through the inhibition of the histone lysine methyltransferase G9a. G9a is involved in the regulation of gene expression through the methylation of histone H3 at lysine 9. This methylation leads to the repression of gene expression. This compound has been shown to inhibit the activity of G9a, leading to the activation of certain genes that are involved in various biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, studies have shown that this compound has anti-cancer and anti-inflammatory effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-adamantyl)-4-(2-methyl-3-furoyl)piperazine in lab experiments is its specificity for G9a inhibition. This compound has been shown to selectively inhibit G9a, without affecting other histone lysine methyltransferases. This specificity allows for the study of the specific effects of G9a inhibition. However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to use in certain assays and may require the use of organic solvents.

Future Directions

There are several future directions for the study of 1-(1-adamantyl)-4-(2-methyl-3-furoyl)piperazine. One direction is the study of its effects on other biological pathways. This compound has been shown to have promising effects on the inhibition of G9a, but its effects on other pathways are still being studied. Additionally, the development of more soluble forms of this compound may allow for its use in a wider range of assays. Finally, the study of this compound in animal models may provide further insight into its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(1-adamantyl)-4-(2-methyl-3-furoyl)piperazine involves a series of chemical reactions that ultimately result in the formation of the desired compound. The first step involves the reaction of adamantyl chloride with sodium azide to produce 1-azido-1-adamantane. This intermediate is then reacted with 2-methyl-3-furoyl chloride to form this compound. The final product is purified through a series of chromatography techniques to obtain a pure compound.

Scientific Research Applications

1-(1-adamantyl)-4-(2-methyl-3-furoyl)piperazine has been shown to have potential applications in various fields of biomedical research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of the histone lysine methyltransferase G9a, which is involved in the regulation of gene expression. This inhibition has been shown to have anti-cancer effects in various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential as an anti-viral agent, with studies showing its ability to inhibit the replication of the Zika virus.

properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-14-18(2-7-24-14)19(23)21-3-5-22(6-4-21)20-11-15-8-16(12-20)10-17(9-15)13-20/h2,7,15-17H,3-6,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERXYDDOPUDLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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